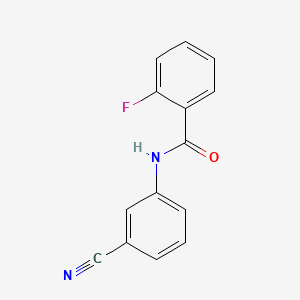
N-(3-cyanophenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-fluorobenzamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It is a potent and selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which is involved in the regulation of intracellular signaling pathways in the brain.
科学的研究の応用
Antiproliferative Activity
“N-(3-cyanophenyl)-2-fluorobenzamide” and its derivatives have been studied for their antiproliferative activity . For instance, pyridine derivatives, which are structurally similar to “N-(3-cyanophenyl)-2-fluorobenzamide”, have shown promising antitumor activity against liver carcinoma cell line (HEPG2) .
Anticancer Activity
This compound has been investigated for its potential anticancer properties . A study found that a series of N-aryl-N’-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas bearing an alkoxycarbonylamino group at the 6-position, which are similar to “N-(3-cyanophenyl)-2-fluorobenzamide”, exhibited potent antiproliferative activity on various glioma cell types .
Histone Deacetylase Inhibition
“N-(3-cyanophenyl)-2-fluorobenzamide” has been studied as a potential inhibitor of histone deacetylase (HDAC) class III . HDACs are a group of enzymes that play a key role in the regulation of gene expression. Inhibitors of these enzymes are being explored as potential therapeutic agents in the treatment of cancer .
Sirtuin Targeting
Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. “N-(3-cyanophenyl)-2-fluorobenzamide” has been examined as a putative anticancer agent targeting sirtuins in glioma cells .
Drug Development
Due to its potential biological activities, “N-(3-cyanophenyl)-2-fluorobenzamide” is being explored in the development of new drugs . For instance, it has been used as a core structure in the synthesis of new compounds with potential therapeutic applications .
Biological Applications
The pyridine core, a key constituent in a range of bioactive compounds which occur artificially and naturally, has been shown to have a wide range of biological applications . As “N-(3-cyanophenyl)-2-fluorobenzamide” is structurally similar to these compounds, it may also have similar applications .
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes likeMitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical Pathways
Given its potential target, it may influence pathways involvingMitogen-activated protein kinase 14 . This could have downstream effects on cellular processes such as inflammation, cell growth, and apoptosis.
Result of Action
Based on its potential target, it could influence cellular processes such as inflammation, cell growth, and apoptosis .
特性
IUPAC Name |
N-(3-cyanophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNNBNAYWSVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-fluorobenzamide | |
CAS RN |
709647-30-3 |
Source


|
| Record name | N-(3-cyanophenyl)-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

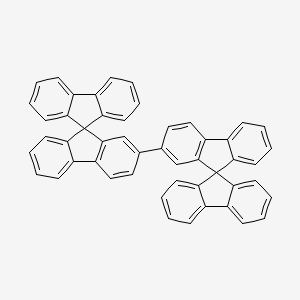

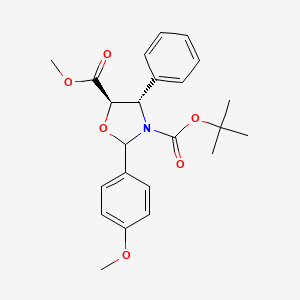
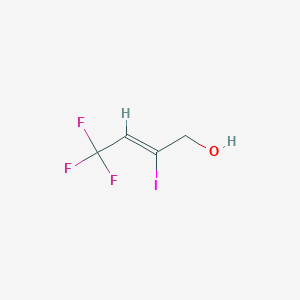
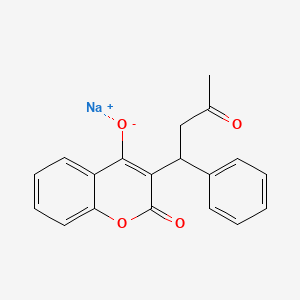
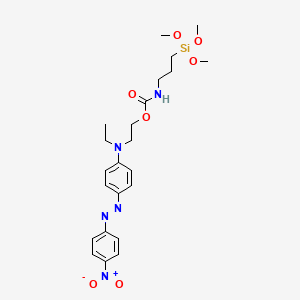
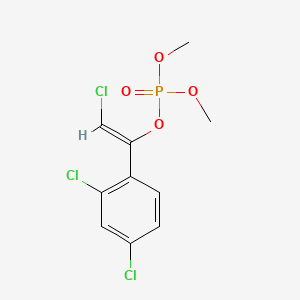
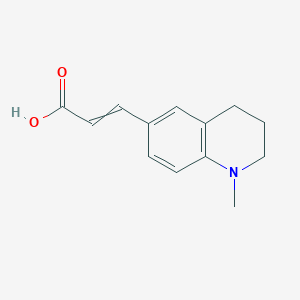
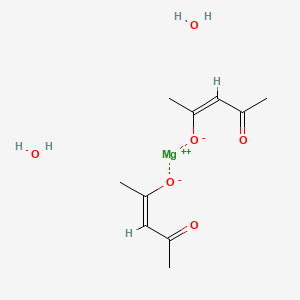



![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)